
2-(3-Methylpiperazin-1-YL)pyrimidine
Übersicht
Beschreibung
2-(3-Methylpiperazin-1-YL)pyrimidine is a derivative of Pyrimidinylpiperazine, a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It has negligible affinity for the dopamine D2, D3, and D4 receptors and does not appear to have significant affinity for the α1-adrenergic receptors .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 2-(3-Methylpiperazin-1-YL)pyrimidine is not detailed in the retrieved sources.Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Specific chemical reactions involving 2-(3-Methylpiperazin-1-YL)pyrimidine are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
- Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). They found that systematic modifications of the core pyrimidine moiety and other structural elements improved potency and led to promising compounds with potential anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).
PET Imaging Agents
- Wang et al. (2018) synthesized a new potential PET (Positron Emission Tomography) agent for imaging the IRAK4 enzyme in neuroinflammation. This compound, a pyrazolo[1,5-a]pyrimidine derivative, demonstrated high radiochemical yield and purity (Wang et al., 2018).
Cholinesterase and Aβ-Aggregation Inhibitors
- Mohamed et al. (2011) explored a novel class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, identifying compounds with potent inhibitory activity and potential applications in Alzheimer's disease treatment (Mohamed et al., 2011).
Histamine H3 Receptor Ligands
- Sadek et al. (2014) focused on compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine for binding affinity to human histamine H3 and H4 receptors, revealing compounds with high affinity and promising drug-likeness properties (Sadek et al., 2014).
Organolithium Reagents in Synthesis
- Abdou (2006) reported on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents, demonstrating high selectivity for the formation of C-4 substituted products (Abdou, 2006).
5-HT7 Receptor Antagonists
- Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted heterobiaryls as ligands for the 5-HT7 receptors, investigating the structural features affecting binding affinity and identifying compounds with antagonistic properties and varied selectivity profiles (Strekowski et al., 2016).
CB2 Neutral Antagonists
- Tuo et al. (2018) designed novel oxazolo[5,4-d]pyrimidines as CB2 ligands, exhibiting binding affinity in the nanomolar range and significant selectivity over CB1 receptors, suggesting potential use as competitive neutral antagonists (Tuo et al., 2018).
Zukünftige Richtungen
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes their use in the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases, and in the chemotherapy of AIDS . Future research may focus on the development of new transition metal-mediated protocols for pyrimidine synthesis .
Eigenschaften
IUPAC Name |
2-(3-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORXGRXMXIUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541143 | |
| Record name | 2-(3-Methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperazin-1-YL)pyrimidine | |
CAS RN |
59215-34-8 | |
| Record name | 2-(3-Methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

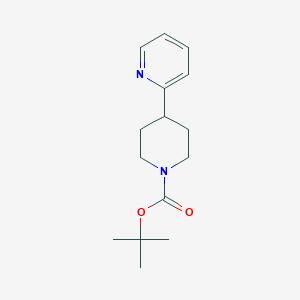
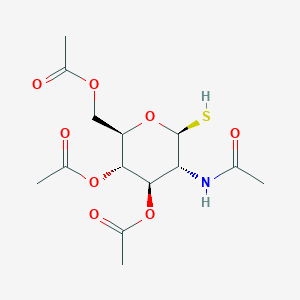
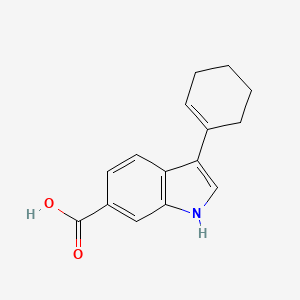


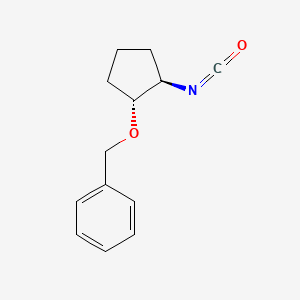
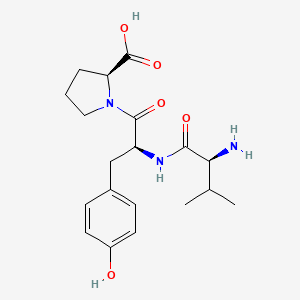



![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)
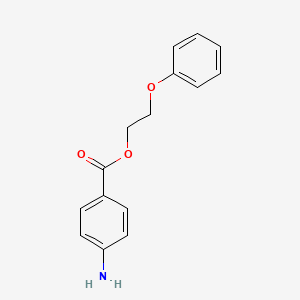
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)
